
Fluostatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluostatin B is a fluorenone compound discovered in the genus Streptomyces. It is known for its inhibitory activity against dipeptidyl peptidase 3 (DPP-3), with an IC50 value of 24 micrograms per milliliter . Fluostatins are a family of benzofluorene-containing angucyclines, which are aromatic polyketides produced by marine actinomycetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluostatin B is typically isolated from marine Streptomyces species. The biosynthetic gene cluster responsible for the production of fluostatins has been identified in Streptomyces sp. PKU-MA00045 . The isolation process involves culturing the Streptomyces strain, followed by extraction and purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the Streptomyces strain under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Fluostatin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
Fluostatin B has several scientific research applications:
Industry: this compound and its derivatives are explored for their potential use in industrial applications, such as the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Fluostatin B is part of the fluostatin family, which includes several other compounds such as fluostatin A, fluostatin C, and fluostatin D. These compounds share a similar benzofluorene-containing angucycline structure but differ in their functional groups and biological activities . Compared to other fluostatins, this compound is unique due to its specific inhibitory activity against dipeptidyl peptidase 3 .
Comparison with Similar Compounds
- Fluostatin A
- Fluostatin C
- Fluostatin D
- Fluostatin M-Q (newly discovered fluostatins with unique ring skeletons and oxidized A-rings)
Fluostatin B stands out due to its specific structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
158906-40-2 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
InChI Key |
PLKATXVLQJQTSA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Canonical SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyms |
1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


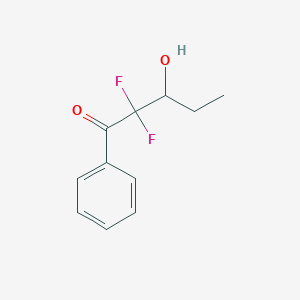
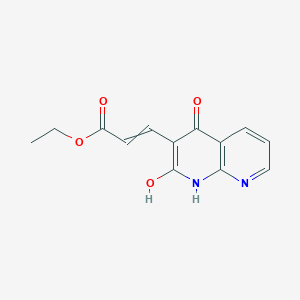
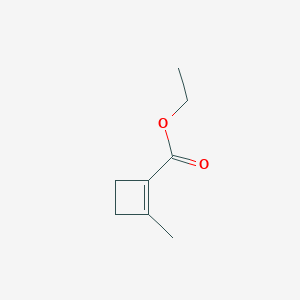
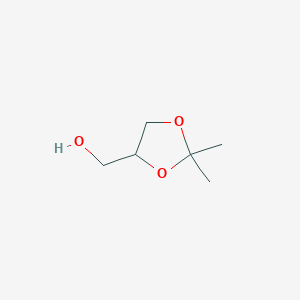

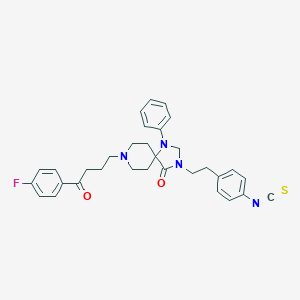


![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
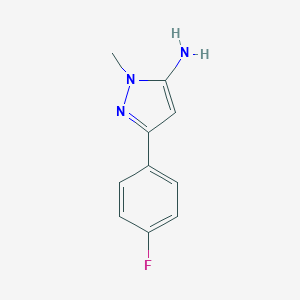
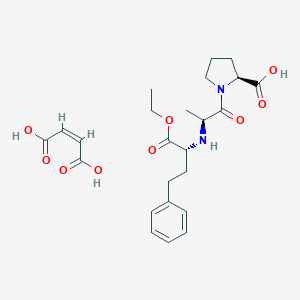
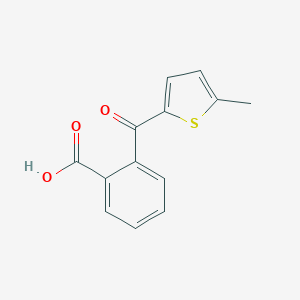
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
